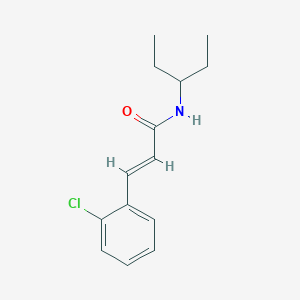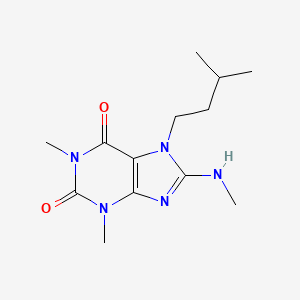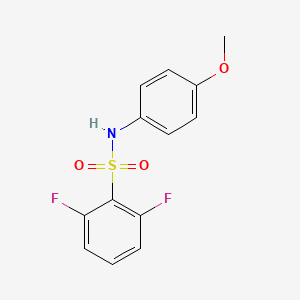![molecular formula C16H15ClN2O4 B5816986 (4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate](/img/structure/B5816986.png)
(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a chlorobenzoyl group, and a carbamate linkage, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate typically involves the reaction of (4-methoxyphenyl)methylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with a carbamoylating agent, such as isocyanate, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (4-hydroxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate.
Reduction: Formation of (4-methoxyphenyl)methyl N-[(3-hydroxybenzyl)amino]carbamate.
Substitution: Formation of (4-methoxyphenyl)methyl N-[(3-substituted benzoyl)amino]carbamate.
科学的研究の応用
(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.
類似化合物との比較
Similar Compounds
- (4-methoxyphenyl)methyl N-[(3-bromobenzoyl)amino]carbamate
- (4-methoxyphenyl)methyl N-[(3-fluorobenzoyl)amino]carbamate
- (4-methoxyphenyl)methyl N-[(3-iodobenzoyl)amino]carbamate
Uniqueness
(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate is unique due to the presence of the chlorine atom in the benzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-14-7-5-11(6-8-14)10-23-16(21)19-18-15(20)12-3-2-4-13(17)9-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTGNKROOFRINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)

![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)
![[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-bromo-2-methylphenoxy)acetate](/img/structure/B5816941.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)

![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,5-DIMETHYLPHENOXY)ACETATE](/img/structure/B5816972.png)

![1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B5816997.png)
![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)
![[4-(2-Fluorobenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B5817005.png)
![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
